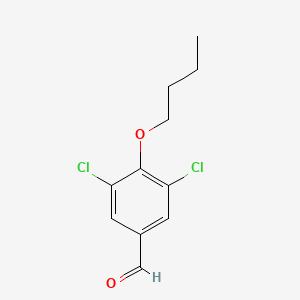

4-Butoxy-3,5-dichloro-benzaldehyde

Description

4-Butoxy-3,5-dichloro-benzaldehyde is a halogenated aromatic aldehyde characterized by a benzaldehyde core substituted with a butoxy group at the 4-position and chlorine atoms at the 3- and 5-positions. Its molecular formula is C₁₁H₁₂Cl₂O₂, with a molecular weight of 247.12 g/mol (calculated based on structure). The compound is notable for its lipophilic butoxy chain and electron-withdrawing chloro groups, which influence its physicochemical properties and reactivity.

The compound has been listed as discontinued in commercial catalogs (e.g., CymitQuimica, Ref: 10-F630899 ), though its structural features align with intermediates used in pharmaceutical and agrochemical research.

Properties

IUPAC Name |

4-butoxy-3,5-dichlorobenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Cl2O2/c1-2-3-4-15-11-9(12)5-8(7-14)6-10(11)13/h5-7H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZEMMCYJOKRHFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1Cl)C=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Butoxy-3,5-dichloro-benzaldehyde typically involves the reaction of 3,5-dichlorobenzaldehyde with butanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the butoxy group .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Butoxy-3,5-dichloro-benzaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: 4-Butoxy-3,5-dichlorobenzoic acid.

Reduction: 4-Butoxy-3,5-dichlorobenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthetic Chemistry Applications

4-Butoxy-3,5-dichloro-benzaldehyde is primarily used as an intermediate in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions makes it valuable in the production of:

- Pharmaceuticals : It serves as a precursor in the synthesis of potential therapeutic compounds.

- Agrochemicals : Utilized in the formulation of pesticides and herbicides.

- Dyes and Pigments : Employed in the production of colorants for various industrial applications.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Description | Products Formed |

|---|---|---|

| Oxidation | Aldehyde group oxidized to carboxylic acid | 4-Butoxy-3,5-dichlorobenzoic acid |

| Reduction | Aldehyde group reduced to alcohol | 4-Butoxy-3,5-dichlorobenzyl alcohol |

| Substitution | Chlorine atoms replaced by nucleophiles | Various substituted derivatives |

Biological Research Applications

In biological research, this compound has been investigated for its potential effects on enzyme-catalyzed reactions and metabolic pathways. Its electrophilic nature allows it to interact with nucleophilic sites on biomolecules, which can lead to significant alterations in biochemical functions.

Case Study: Enzyme Interaction

A study explored the interaction of this compound with specific enzymes involved in metabolic pathways. The findings indicated that it could act as a competitive inhibitor for certain enzymes, suggesting potential applications in drug development targeting metabolic disorders.

Industrial Applications

In industrial settings, this compound is utilized for:

- Production of Polymers : It acts as a building block in the synthesis of various polymeric materials.

- Manufacturing of Specialty Chemicals : The compound is used in creating specialized chemical products that require specific functional groups.

Table 2: Comparison with Similar Compounds

| Compound Name | Structure Features | Key Applications |

|---|---|---|

| 4-Butoxy-2,6-dichloro-benzaldehyde | Different chlorine positioning | Used in dye synthesis |

| 4-Butoxy-3,5-difluoro-benzaldehyde | Fluorine instead of chlorine | Investigated for pharmaceutical applications |

| 4-Butoxy-3,5-dibromo-benzaldehyde | Bromine substituents | Explored for agrochemical properties |

Mechanism of Action

The mechanism of action of 4-Butoxy-3,5-dichloro-benzaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Properties of 4-Butoxy-3,5-dichloro-benzaldehyde and Analogues

Key Observations :

- Lipophilicity : The butoxy group in this compound enhances lipophilicity compared to methoxy- or hydroxy-substituted analogues (e.g., Syringaldehyde), favoring solubility in organic solvents.

- Electron Effects : Chloro substituents (electron-withdrawing) increase the electrophilicity of the aldehyde group, enhancing reactivity toward nucleophilic addition compared to electron-donating groups (e.g., -OCH₃ in Syringaldehyde) .

- Thermal Stability: Halogenated benzaldehydes generally exhibit higher melting points than their non-halogenated counterparts due to increased molecular symmetry and intermolecular forces.

Biological Activity

4-Butoxy-3,5-dichloro-benzaldehyde is a chlorinated aromatic aldehyde that has garnered attention for its potential biological activities. This compound is structurally related to other chlorinated benzaldehydes, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

This compound features a butoxy group and two chlorine substituents on the benzene ring, which significantly influence its reactivity and biological interactions.

Antimicrobial Properties

Recent studies have investigated the antimicrobial activity of this compound against various bacterial strains. Notably, it has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria.

Table 1: Antibacterial Activity Against Selected Strains

| Compound | MIC (µg/mL) | MBC (µg/mL) | Bactericidal Effect |

|---|---|---|---|

| This compound | 6.25 | 12.5 | Yes |

| Standard Antibiotics (Ciprofloxacin) | 8 | 16 | Yes |

The Minimum Inhibitory Concentration (MIC) indicates that this compound has a comparable antibacterial effect to standard antibiotics. The bactericidal effect was confirmed through the ratio of MBC to MIC being close to 2, suggesting effective killing of bacteria at low concentrations .

Cytotoxicity and Anticancer Activity

In addition to its antibacterial properties, this compound has been evaluated for cytotoxic effects against cancer cell lines. The cytotoxicity was assessed using Beas-2B cells (human bronchial epithelial cells) to determine the safety profile.

Table 2: Cytotoxicity Profile

| Compound | IC50 (µM) |

|---|---|

| This compound | 66.4 |

| Control (DMSO) | >100 |

The IC50 value indicates that while this compound exhibits some cytotoxicity, it remains relatively non-toxic at concentrations below its effective antibacterial levels. This profile suggests potential for therapeutic applications with careful dosage management .

The mechanism by which this compound exerts its biological effects involves interaction with bacterial cell membranes and possibly inhibition of key metabolic pathways. The presence of chlorine atoms enhances its reactivity with cellular components, leading to disruption of essential functions in target microorganisms .

Case Studies

Several case studies have highlighted the efficacy of chlorinated benzaldehydes in clinical settings. For instance:

- Study on MRSA Infections : A clinical evaluation demonstrated that compounds similar to this compound were effective in treating skin infections caused by MRSA when used as topical agents.

- Anticancer Screening : Research involving various analogs of chlorinated benzaldehydes indicated promising results in inhibiting tumor growth in preclinical models, particularly in breast and prostate cancer cell lines.

Q & A

Q. What are the recommended synthetic routes for 4-Butoxy-3,5-dichloro-benzaldehyde, and how can reaction conditions be optimized?

Answer: A common approach involves nucleophilic substitution or cross-coupling reactions. For example, substituting a hydroxyl group with a butoxy moiety under reflux conditions using ethanol as a solvent and glacial acetic acid as a catalyst (similar to benzaldehyde derivatization methods described in ). Alternatively, Suzuki-Miyaura coupling with (4-Butoxy-3,5-dichlorophenyl)boronic acid (mentioned in ) could introduce functional groups. Optimization requires monitoring reaction progress via thin-layer chromatography (TLC) and adjusting temperature, solvent polarity, or catalyst concentration. Purification via column chromatography or recrystallization is recommended for high yields .

Q. What analytical techniques are most effective for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm substituent positions (e.g., butoxy chain integration, aromatic proton splitting patterns).

- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns.

- Gas Chromatography (GC): For purity assessment, employ DB-5 or similar columns with temperature gradients (e.g., 50°C to 300°C at 10°C/min, as in ).

- Infrared (IR) Spectroscopy: Identify aldehyde C=O stretches (~1700 cm) and ether C-O-C bands (~1250 cm) .

Q. How should researchers handle and store this compound safely in the laboratory?

Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Storage: Keep in airtight containers under inert gas (N) at 2–8°C to prevent oxidation. Avoid exposure to moisture or light.

- Spill Management: Use absorbent materials (e.g., vermiculite) and neutralize residues with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

Answer: Single-crystal X-ray diffraction (SCXRD) with SHELXL ( ) is ideal. Key steps:

Grow high-quality crystals via slow evaporation in solvents like dichloromethane/hexane.

Collect diffraction data (Mo/Kα radiation) and refine structures using SHELX’s dual-space algorithms.

Validate bond lengths/angles against similar aldehydes (e.g., 4-(t-Butoxy)benzaldehyde in ).

Discrepancies in torsional angles (e.g., butoxy chain conformation) can be addressed via Hirshfeld surface analysis or DFT-based geometry optimization .

Q. How can contradictory spectral data (e.g., NMR vs. MS) be systematically resolved?

Answer:

- Cross-Validation: Compare experimental NMR shifts with computed values (e.g., using Gaussian09 with B3LYP/6-311+G(d,p)).

- Isotopic Labeling: Introduce -labels to track unexpected fragmentation in MS.

- 2D NMR: Employ - HSQC/HMBC to assign overlapping signals, particularly in aromatic regions crowded by dichloro substituents .

Q. What mechanistic insights can be gained from studying the reactivity of this compound in cross-coupling reactions?

Answer:

- Kinetic Studies: Monitor reaction intermediates via in-situ FTIR or -NMR (if fluorine tags are used).

- Computational Modeling: Apply density functional theory (DFT) to map transition states and identify rate-limiting steps (e.g., oxidative addition in palladium-catalyzed couplings).

- Steric Effects: Evaluate how the bulky butoxy group influences regioselectivity in nucleophilic aromatic substitutions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.